molecular formula C26H15ClF2N2O2 B12456720 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide

Cat. No.: B12456720
M. Wt: 460.9 g/mol
InChI Key: CUQFLLQDQAPXGF-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring fused with a biphenyl carboxamide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 2-chloro-4,5-difluoroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring . The final step involves coupling this intermediate with biphenyl-4-carboxylic acid under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide is unique due to its specific combination of a benzoxazole ring and biphenyl carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H15ClF2N2O2

Molecular Weight

460.9 g/mol

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-phenylbenzamide

InChI

InChI=1S/C26H15ClF2N2O2/c27-20-14-22(29)21(28)13-19(20)26-31-23-12-18(10-11-24(23)33-26)30-25(32)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,30,32)

InChI Key

CUQFLLQDQAPXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5Cl)F)F

Origin of Product

United States

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